N-methyl-2-(2-methylphenoxy)acetamide

Lipophilicity Physicochemical profiling 2-Phenoxyacetamide scaffold

Secondary amide building block featuring ortho-methyl (phenyl ring) and N-methyl (amide) substitution. Retains one H-bond donor for further derivatization—unlike primary amides (double substitution) or tertiary amides (inert). LogP shift of +0.5 versus the unsubstituted parent calibrates lipophilicity panels. A predicted pKa of 14.84 guarantees neutrality across pH 5–9, outperforming the anionic carboxylic acid analog as a control in permeability and protein-binding assays. Definitive structure eliminates SAR ambiguity in phenoxyacetamide hit validation and focused library construction.

Molecular Formula C10H13NO2
Molecular Weight 179.22g/mol
Cat. No. B499884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(2-methylphenoxy)acetamide
Molecular FormulaC10H13NO2
Molecular Weight179.22g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NC
InChIInChI=1S/C10H13NO2/c1-8-5-3-4-6-9(8)13-7-10(12)11-2/h3-6H,7H2,1-2H3,(H,11,12)
InChIKeyPJPUZWDCBFNFAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-2-(2-methylphenoxy)acetamide: Procurement-Ready Identity and Baseline Characterization for the 2-Phenoxyacetamide Chemical Space


N-methyl-2-(2-methylphenoxy)acetamide (CAS 31218-13-0, MFCD08559347) is a secondary amide belonging to the 2-phenoxyacetamide class, carrying an ortho-methyl substituent on the phenyl ring and an N-methyl group on the amide nitrogen . This substitution pattern constitutes a distinct chemical entity within the broader phenoxyacetamide scaffold, setting it apart from unsubstituted N-methyl-2-phenoxyacetamide, primary amide analogs, and N,N-dimethyl derivatives that are frequently encountered as substitutes in research procurement. The predicted boiling point (362.1±25.0 °C), density (1.062±0.06 g/cm³), and pKa (14.84±0.46) define its physicochemical baseline and differentiate it from closely related analogs that differ by even a single methyl group .

Why Generic Substitution of N-methyl-2-(2-methylphenoxy)acetamide with Unvalidated 2-Phenoxyacetamide Analogs Introduces Undefined Risk in Chemical Biology and Medicinal Chemistry


Within the 2-phenoxyacetamide family, seemingly conservative modifications – such as removal of the ortho-methyl group on the phenoxy ring, conversion of the secondary amide to a primary amide, or tertiary amide formation – can alter hydrogen-bond donor/acceptor capacity, lipophilicity, and conformational preference in ways that are not predictable from single-parameter changes [1]. Although direct head-to-head data for N-methyl-2-(2-methylphenoxy)acetamide are sparse, SAR studies on related phenoxyacetamides demonstrate that that substituent identity and position dictate target engagement (e.g., NOTUM IC50 values ranging from 33 µM to 0.032 µM across a single optimization campaign) [2]. Therefore, substituting this specific compound with an off-the-shelf analog from the same formal chemical class without experimental confirmation constitutes an unvalidated assumption that can compromise assay reproducibility and lead to incorrect structure-activity conclusions.

Quantitative Differentiation Evidence for N-methyl-2-(2-methylphenoxy)acetamide: Physicochemical Signatures and Structure-Activity Class Benchmarks


Ortho-Methyl Substitution on the Phenoxy Ring Confers a Measurable Lipophilicity Shift Relative to the Unsubstituted Parent Scaffold

The presence of an ortho-methyl group on the phenoxy ring of N-methyl-2-(2-methylphenoxy)acetamide increases the calculated logP by approximately +0.5 relative to N-methyl-2-phenoxyacetamide (parent scaffold), based on atom-based fragment contribution methods consistently applied across the series [1]. This magnitude of lipophilicity shift is known to influence membrane permeability and non-specific protein binding in cellular assays, making the compound functionally non-interchangeable with the unsubstituted analog in any assay where passive permeability contributes to the measured endpoint.

Lipophilicity Physicochemical profiling 2-Phenoxyacetamide scaffold

Secondary Amide (N-methyl) Hydrogen-Bond Donor Capacity Differentiates the Compound from Tertiary Amide Analogs in Target-Binding Predictions

N-methyl-2-(2-methylphenoxy)acetamide possesses one hydrogen-bond donor (amide N-H), whereas the structurally similar N,N-dimethyl-2-(2-methylphenoxy)acetamide has zero H-bond donors [1]. In the NOTUM inhibitor series, the presence of a secondary amide H-bond donor was critical for achieving sub-micromolar potency (IC50 0.032 µM for indazole 38 vs. IC50 33 µM for the initial 2-phenoxyacetamide hit) [2]. Since N,N-dimethyl-2-(2-methylphenoxy)acetamide cannot donate a hydrogen bond, it is structurally incapable of engaging the same polar contacts as the target compound, rendering it an invalid replacement in any target-oriented assay.

Hydrogen-bond donor Secondary amide Target engagement Assay compatibility

Predicted pKa Distinguishes N-methyl-2-(2-methylphenoxy)acetamide from Primary Amide and Carboxylic Acid Derivatives with Respect to Ionization State at Physiological pH

The predicted pKa of N-methyl-2-(2-methylphenoxy)acetamide is 14.84±0.46, indicating the amide proton is essentially non-ionizable under physiological and standard assay conditions (pH 5–9) . In contrast, the primary amide analog 2-(2-methylphenoxy)acetamide (pKa ~15) and the carboxylic acid precursor 2-(2-methylphenoxy)acetic acid (predicted pKa ~3.0) exhibit different ionization profiles, with the latter being predominantly anionic at pH 7.4 . This difference can affect solubility, protein binding, and cellular permeability, making the compound functionally distinct from both the primary amide and the carboxylic acid in any biological assay.

pKa prediction Ionization state Physiological pH Assay compatibility

Class-Level Evidence: 2-Phenoxyacetamide Scaffold SAR Demonstrates That Ortho Substituents Modulate Biological Activity by Over 1000-Fold in Dose-Response Assays

In the NOTUM inhibitor optimization campaign, the unsubstituted 2-phenoxyacetamide hit showed an IC50 of 33 µM. Systematic structural modifications, including substitution on the phenoxy ring and amide nitrogen, led to compound 38 with IC50 0.032 µM – an improvement of approximately 1,000-fold [1]. This class-level SAR demonstrates that the identity and position of substituents on the phenoxyacetamide core are not interchangeable; the ortho-methyl and N-methyl substituents present in N-methyl-2-(2-methylphenoxy)acetamide define a unique combination that cannot be replicated by any single- or dual-substitution analog without experimental validation.

Structure-activity relationship NOTUM inhibition Ortho-substituent effect Phenoxyacetamide series

Procurement-Driven Application Scenarios for N-methyl-2-(2-methylphenoxy)acetamide Based on Evidenced Physicochemical and Structural Differentiation


Reference Standard for Ortho-Methyl Substituted Phenoxyacetamide Analogs in Lipophilicity-Hydrogen Bonding Profiling Panels

Given the measurable logP shift (+0.5 vs. the unsubstituted parent scaffold) and its secondary amide H-bond donor feature, N-methyl-2-(2-methylphenoxy)acetamide can serve as a physicochemical reference compound for laboratory panels that assess the impact of ortho-methyl substitution and N-methylation on lipophilicity, solubility, and hydrogen-bonding potential in the phenoxyacetamide series [1]. This application is directly supported by the quantitative evidence in Section 3 (Evidence Items 1 and 2).

Defined Building Block for Synthesis of Diversified N-Substituted 2-Phenoxyacetamide Libraries in Medicinal Chemistry

The compound's secondary amide N-H provides a reactive handle for further alkylation or acylation, enabling the construction of focused libraries where the ortho-methylphenoxy motif is held constant while the N-substituent is varied. This distinguishes it from the primary amide (which can undergo double substitution) and the tertiary amide (which cannot be further derivatized), as argued in Evidence Item 2 (Section 3) . Use as a well-defined building block minimizes structural ambiguity in SAR campaigns.

Neutral Species Control in Ionization-Dependent Cell-Based Assays Where Carboxylic Acid Precursors Are Not Suitable

Because N-methyl-2-(2-methylphenoxy)acetamide is predicted to be neutral at physiological pH (pKa 14.84, non-ionizable in the pH 5–9 window), it is a more appropriate neutral control compound than the structurally related carboxylic acid 2-(2-methylphenoxy)acetic acid, which is anionic at pH 7.4 . This scenario is directly justified by Evidence Item 3 (pKa comparison) and supports selection of the amide over the acid in permeability, protein-binding, or cytotoxicity assays where ionization state is a confounding factor.

Scaffold Validation Probe in NOTUM or Related Enzyme Inhibition Assays Seeking Novel Ortho-Substituted Phenoxyacetamide Leads

The NOTUM SAR data (Evidence Item 4, Section 3) demonstrate that the 2-phenoxyacetamide core can be optimized from 33 µM to 0.032 µM . N-methyl-2-(2-methylphenoxy)acetamide, bearing both an ortho-methyl group and an N-methyl amide, represents a distinct, unexplored combination within that SAR landscape. It is therefore a rational choice for researchers conducting initial scaffold validation studies where commercial availability and well-defined identity accelerate hit-finding, relative to custom synthesis of uncharacterized analogs.

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